molecular formula C15H16N4O5S2 B2481872 2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2309753-30-6

2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2481872
CAS No.: 2309753-30-6
M. Wt: 396.44
InChI Key: XDCSFGSGISTSAA-UHFFFAOYSA-N
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Description

2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that belongs to the class of phenoxyacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine Derivatization: The piperazine moiety is introduced by reacting the thiazole derivative with piperazine under appropriate conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the piperazine-thiazole intermediate with a sulfonyl chloride.

    Phenoxyacetamide Formation: The final step involves the reaction of the sulfonylated intermediate with phenoxyacetic acid or its derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and piperazine moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form corresponding alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-(Piperazin-1-yl)ethyl)phenoxy)acetamide: Similar structure but lacks the thiazole ring.

    2-(4-(2-(Thiazol-2-yl)ethyl)phenoxy)acetamide: Similar structure but lacks the piperazine moiety.

Uniqueness

The uniqueness of 2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide lies in its combination of the thiazole ring, piperazine moiety, and sulfonyl group, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a promising candidate for various applications in medicinal chemistry and industry .

Properties

IUPAC Name

2-[4-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S2/c16-13(20)10-24-11-1-3-12(4-2-11)26(22,23)18-6-7-19(14(21)9-18)15-17-5-8-25-15/h1-5,8H,6-7,9-10H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCSFGSGISTSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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